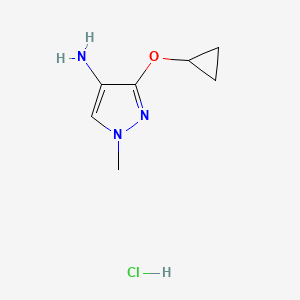![molecular formula C6H9BrF2O B15317041 [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)
[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol: is an organic compound with the molecular formula C6H9BrF2O. This compound features a cyclobutyl ring substituted with bromomethyl and difluoromethyl groups, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol typically involves the bromination of a precursor cyclobutyl compound followed by the introduction of difluoromethyl groups. One common method includes the reaction of cyclobutylmethanol with bromine in the presence of a suitable solvent and catalyst to introduce the bromomethyl group. Subsequent fluorination reactions introduce the difluoromethyl groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol can undergo oxidation to form corresponding aldehydes or ketones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of difluorocyclobutyl aldehydes or ketones.
Reduction: Formation of [1-(Methyl)-3,3-difluorocyclobutyl]methanol.
Substitution: Formation of [1-(Azidomethyl)-3,3-difluorocyclobutyl]methanol or [1-(Thioureidomethyl)-3,3-difluorocyclobutyl]methanol.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Organic Synthesis:
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural features.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agrochemicals: Potential use in the synthesis of novel agrochemical compounds.
Mechanism of Action
The mechanism by which [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or function. The bromomethyl group can act as an electrophile, participating in various biochemical reactions, while the difluoromethyl groups can influence the compound’s stability and reactivity.
Comparison with Similar Compounds
[1-(Bromomethyl)-3-cyclohexene]: Similar in structure but lacks the difluoromethyl groups, leading to different reactivity and applications.
[1-(Bromomethyl)-3,3-difluorocyclopentyl]methanol: Similar but with a cyclopentyl ring, which may affect its chemical properties and uses.
Uniqueness:
- The presence of both bromomethyl and difluoromethyl groups in [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol makes it unique, providing distinct reactivity and potential applications in various fields.
This compound’s unique structure and reactivity make it a valuable subject of study in organic chemistry, pharmaceuticals, and material science.
Properties
Molecular Formula |
C6H9BrF2O |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
[1-(bromomethyl)-3,3-difluorocyclobutyl]methanol |
InChI |
InChI=1S/C6H9BrF2O/c7-3-5(4-10)1-6(8,9)2-5/h10H,1-4H2 |
InChI Key |
WDTDFAVUHNKCTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(CO)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


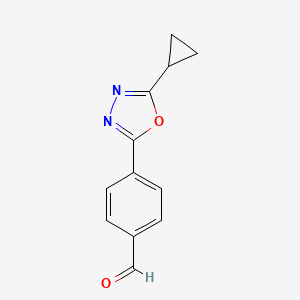


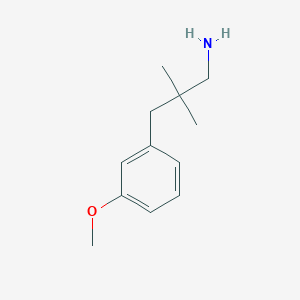

![N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)

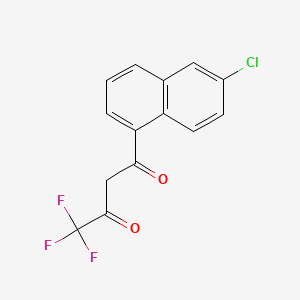
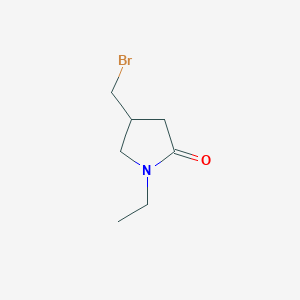
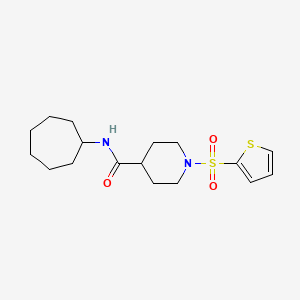
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)

![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)
